molecular formula C10H16ClNO2 B13467248 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride

Cat. No.: B13467248
M. Wt: 217.69 g/mol
InChI Key: JVOYDSPUIUVJJD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride is a chemical compound belonging to the class of phenethylamines It is characterized by the presence of methoxy groups at the 2 and 4 positions and a methyl group at the 5 position on the phenyl ring, with a methanamine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethoxy-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using reagents like ammonium acetate and sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with monoamine oxidase enzymes, affecting the metabolism of neurotransmitters.

    Pathways Involved: It may influence signaling pathways related to neurotransmitter release and reuptake, potentially affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups at the 3 and 4 positions.

    2,5-Dimethoxy-4-methylamphetamine: A compound with similar structural features but with an amphetamine backbone.

    1-(2,5-Dimethoxyphenyl)methanamine: A related compound with methoxy groups at the 2 and 5 positions.

Uniqueness

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacological properties compared to its analogues.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

(2,4-dimethoxy-5-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-7-4-8(6-11)10(13-3)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H

InChI Key

JVOYDSPUIUVJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)CN.Cl

Origin of Product

United States

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